molecular formula C7H14ClNO3 B14908204 (S)-Tetrahydrofuran-3-yl L-alaninate hydrochloride

(S)-Tetrahydrofuran-3-yl L-alaninate hydrochloride

Cat. No.: B14908204
M. Wt: 195.64 g/mol
InChI Key: ITTWCIMUUFMSLX-GEMLJDPKSA-N
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Description

(S)-Tetrahydrofuran-3-yl L-alaninate hydrochloride is a chemical compound that combines the structural features of tetrahydrofuran and L-alanine. This compound is often used in various chemical and pharmaceutical applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Tetrahydrofuran-3-yl L-alaninate hydrochloride typically involves the esterification of L-alanine with tetrahydrofuran-3-ol. The reaction is usually carried out in the presence of a strong acid, such as hydrochloric acid, to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an appropriate solvent, such as methanol or ethanol, for several hours .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient production. The purity of the final product is typically ensured through recrystallization and other purification techniques .

Chemical Reactions Analysis

Types of Reactions

(S)-Tetrahydrofuran-3-yl L-alaninate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

(S)-Tetrahydrofuran-3-yl L-alaninate hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and bioactive compounds.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-Tetrahydrofuran-3-yl L-alaninate hydrochloride involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of various metabolites. It can also interact with proteins and other biomolecules, affecting their function and activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • L-Alanine methyl ester hydrochloride
  • L-Alanine tert-butyl ester hydrochloride
  • L-Alanine isopropyl ester hydrochloride

Uniqueness

(S)-Tetrahydrofuran-3-yl L-alaninate hydrochloride is unique due to its combination of tetrahydrofuran and L-alanine structures. This unique combination imparts specific chemical and biological properties that are not found in other similar compounds. For example, the presence of the tetrahydrofuran ring can enhance the compound’s stability and reactivity in certain chemical reactions .

Properties

Molecular Formula

C7H14ClNO3

Molecular Weight

195.64 g/mol

IUPAC Name

[(3S)-oxolan-3-yl] (2S)-2-aminopropanoate;hydrochloride

InChI

InChI=1S/C7H13NO3.ClH/c1-5(8)7(9)11-6-2-3-10-4-6;/h5-6H,2-4,8H2,1H3;1H/t5-,6-;/m0./s1

InChI Key

ITTWCIMUUFMSLX-GEMLJDPKSA-N

Isomeric SMILES

C[C@@H](C(=O)O[C@H]1CCOC1)N.Cl

Canonical SMILES

CC(C(=O)OC1CCOC1)N.Cl

Origin of Product

United States

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